molecular formula C10H17BrO B14625217 2-Bromocyclodec-2-en-1-ol CAS No. 57090-98-9

2-Bromocyclodec-2-en-1-ol

Cat. No.: B14625217
CAS No.: 57090-98-9
M. Wt: 233.14 g/mol
InChI Key: BZQVINURWHEUKB-UHFFFAOYSA-N
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Description

2-Bromocyclodec-2-en-1-ol is an organic compound that belongs to the class of brominated cycloalkenes It is characterized by a ten-membered carbon ring with a bromine atom and a hydroxyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromocyclodec-2-en-1-ol typically involves the bromination of cyclodecene followed by the introduction of a hydroxyl group. One common method is the addition of bromine to cyclodecene in the presence of a solvent such as carbon tetrachloride, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine or bromine-containing compounds. The reaction is typically carried out in reactors with precise temperature and pressure control to optimize the yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclodec-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The bromine atom can be reduced to form a cyclodecene derivative.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols are used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

2-Bromocyclodec-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromocyclodec-2-en-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromocyclohex-2-en-1-ol
  • 2-Bromocyclooct-2-en-1-ol
  • 2-Bromocyclododec-2-en-1-ol

Uniqueness

2-Bromocyclodec-2-en-1-ol is unique due to its ten-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller or larger ring analogs.

Properties

CAS No.

57090-98-9

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-bromocyclodec-2-en-1-ol

InChI

InChI=1S/C10H17BrO/c11-9-7-5-3-1-2-4-6-8-10(9)12/h7,10,12H,1-6,8H2

InChI Key

BZQVINURWHEUKB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC=C(C(CCC1)O)Br

Origin of Product

United States

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